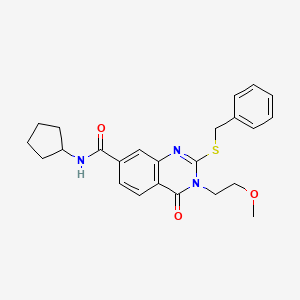

2-(benzylthio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

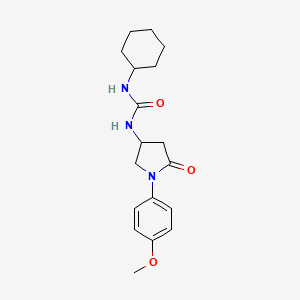

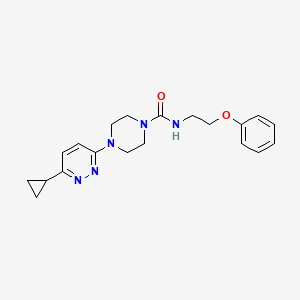

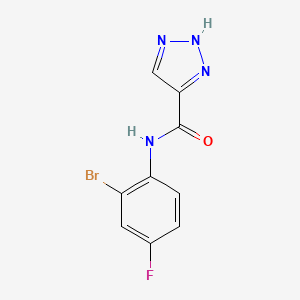

The compound “2-(benzylthio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” appears to be a complex organic molecule. It contains several functional groups, including a benzylthio group, a cyclopentyl group, a methoxyethyl group, a quinazoline group, and a carboxamide group. These groups could potentially confer a variety of chemical properties to the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely have a rigid, planar quinazoline core, with various substituents adding to its three-dimensionality.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups means it could potentially undergo a wide range of reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.Scientific Research Applications

Synthesis and Antimicrobial Study

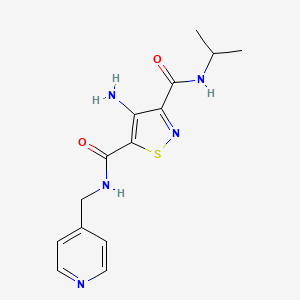

A study by Patel and Patel (2010) on the synthesis of fluoroquinolone-based 4-thiazolidinones, although not directly mentioning the specific compound, provides insights into the synthesis methods that could be applicable to similar quinazoline derivatives. Their research into antimicrobial activities suggests a potential application area for related compounds in combating bacterial and fungal infections Patel and Patel, 2010.

Heterocyclic Carboxamides as Antipsychotic Agents

Research on heterocyclic carboxamides for their potential as antipsychotic agents was conducted by Norman et al. (1996). This study underscores the importance of quinazoline derivatives in developing new treatments for psychiatric disorders, suggesting that modifications to the quinazoline core can lead to compounds with significant therapeutic value Norman et al., 1996.

Quinazoline Antifolate Thymidylate Synthase Inhibitors

Marsham et al. (1989) explored quinazoline antifolate compounds as thymidylate synthase inhibitors, indicating their potential use in cancer chemotherapy. This research highlights the critical role of quinazoline derivatives in inhibiting enzymes involved in DNA synthesis, pointing to their utility in developing anticancer therapies Marsham et al., 1989.

Synthesis and Analgesic Activity of Pyrazoles and Triazoles

A study by Saad et al. (2011) on the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety showcases the potential of such compounds in pain management. This work suggests that quinazoline derivatives, through structural modification, can be developed into effective analgesic agents Saad et al., 2011.

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as any biological activity it might have. Further studies could explore these aspects in more detail.

Please note that this is a very general analysis based on the name of the compound. For a more accurate and detailed analysis, please refer to specific literature or databases, or consult with a professional chemist. Always follow appropriate safety guidelines when handling chemicals.

properties

IUPAC Name |

2-benzylsulfanyl-N-cyclopentyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c1-30-14-13-27-23(29)20-12-11-18(22(28)25-19-9-5-6-10-19)15-21(20)26-24(27)31-16-17-7-3-2-4-8-17/h2-4,7-8,11-12,15,19H,5-6,9-10,13-14,16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQQGZCFDCPLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea](/img/structure/B2959904.png)

![4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2959907.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)

![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)